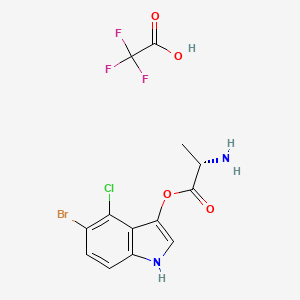

(S)-5-Bromo-4-chloro-1H-indol-3-yl 2-aminopropanoate 2,2,2-trifluoroacetate

Description

(S)-5-Bromo-4-chloro-1H-indol-3-yl 2-aminopropanoate 2,2,2-trifluoroacetate is a halogenated indole derivative featuring a 5-bromo-4-chloro-substituted indole core esterified with (S)-2-aminopropanoic acid (L-alanine) and stabilized as a trifluoroacetate salt. This compound is structurally characterized by its chiral center (S-configuration), electron-withdrawing halogen substituents, and the trifluoroacetate counterion, which enhances solubility in polar solvents . It is primarily utilized in specialized chemical synthesis and biochemical research, particularly in enzyme substrate studies due to its indoxyl ester moiety, which can hydrolyze to release chromogenic products .

Properties

IUPAC Name |

(5-bromo-4-chloro-1H-indol-3-yl) (2S)-2-aminopropanoate;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10BrClN2O2.C2HF3O2/c1-5(14)11(16)17-8-4-15-7-3-2-6(12)10(13)9(7)8;3-2(4,5)1(6)7/h2-5,15H,14H2,1H3;(H,6,7)/t5-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNDTVRRPODUHAV-JEDNCBNOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)OC1=CNC2=C1C(=C(C=C2)Br)Cl)N.C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)OC1=CNC2=C1C(=C(C=C2)Br)Cl)N.C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11BrClF3N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10647364 | |

| Record name | Trifluoroacetic acid--5-bromo-4-chloro-1H-indol-3-yl L-alaninate (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10647364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

431.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

207725-18-6 | |

| Record name | Trifluoroacetic acid--5-bromo-4-chloro-1H-indol-3-yl L-alaninate (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10647364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-5-Bromo-4-chloro-1H-indol-3-yl 2-aminopropanoate 2,2,2-trifluoroacetate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the halogenation of indole derivatives followed by esterification and amination reactions. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale halogenation and esterification processes. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, stringent quality control measures are implemented to ensure the consistency and reliability of the final product.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine (C5) and chlorine (C4) atoms on the indole ring are susceptible to nucleophilic substitution under specific conditions.

Mechanistic Notes :

-

Bromine’s larger atomic radius makes it a better leaving group than chlorine under basic conditions.

-

Steric hindrance from the indole ring may slow substitution rates compared to simpler aromatic systems.

Ester Hydrolysis

The alanine-derived ester group can undergo hydrolysis to yield the corresponding carboxylic acid.

Structural Implications :

-

The trifluoroacetate counterion may act as a proton source in acidic conditions.

-

Hydrolysis could modify bioavailability and interaction with biological targets.

Electrophilic Aromatic Substitution (EAS)

The indole ring’s electron-rich nature allows limited EAS, though bromine and chlorine are deactivating groups.

| Electrophile | Position | Conditions | Product |

|---|---|---|---|

| Nitronium ion | C6/C7 | HNO₃, H₂SO₄, 0–5°C | Nitro-substituted indole derivative |

| Sulfur trioxide | C2 | Fuming H₂SO₄, heat | Sulfonated indole compound |

Reactivity Limitations :

-

Bromine and chlorine at C4/C5 direct incoming electrophiles to C6/C7 via resonance deactivation.

-

Steric hindrance from substituents may reduce reaction yields.

Trifluoroacetate Counterion Interactions

The trifluoroacetate (TFA) group participates in acid-base reactions.

Functional Impact :

-

TFA enhances solubility in organic solvents but may complicate purification in aqueous systems.

Redox Reactions

The indole ring and halogen substituents may undergo reduction or oxidation.

| Reaction Type | Reagents | Products |

|---|---|---|

| Reduction (Br/Cl) | H₂/Pd-C, ethanol | Dehalogenated indole derivative |

| Oxidation (indole) | KMnO₄, acidic conditions | Ring-opening to form quinoline derivative |

Notes :

-

Bromine is more readily reduced than chlorine due to weaker C-Br bond strength.

Biological Catalysis

Enzymatic interactions may facilitate specific transformations:

| Enzyme Class | Reaction | Biological Relevance |

|---|---|---|

| Hydrolases | Ester cleavage | Prodrug activation |

| Oxidoreductases | Indole ring oxidation | Metabolic detoxification pathways |

Key Challenges in Reaction Studies

-

Steric Hindrance : Bulky substituents on the indole ring limit access to reactive sites.

-

Solubility : The TFA group improves solubility in polar solvents but complicates aqueous-phase reactions.

-

Stability : Halogenated indoles may degrade under prolonged exposure to light or heat.

Scientific Research Applications

Antioxidant Activity

Research indicates that (S)-5-Bromo-4-chloro-1H-indol-3-yl 2-aminopropanoate 2,2,2-trifluoroacetate may exhibit antioxidant properties. Antioxidants are crucial in neutralizing free radicals and protecting cells from oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders.

Antimicrobial Properties

Similar compounds have demonstrated antimicrobial effects against a range of pathogens. Preliminary studies suggest that this compound could also possess antimicrobial activity, making it a candidate for developing new antimicrobial agents.

Potential Anticancer Activity

The structural features of (S)-5-Bromo-4-chloro-1H-indol-3-yl 2-aminopropanoate suggest potential anticancer properties. Compounds with similar indole structures have been studied for their ability to inhibit tumor growth and induce apoptosis in cancer cells.

Bioassays and Efficacy Testing

To fully understand the pharmacological properties of (S)-5-Bromo-4-chloro-1H-indol-3-yl 2-aminopropanoate, comprehensive bioassays are necessary. These tests evaluate the compound's efficacy and safety profile through various methods such as:

- Cell Viability Assays : To assess cytotoxicity.

- Microbial Inhibition Tests : To evaluate antimicrobial effectiveness.

Such studies will help elucidate the compound's mechanism of action and potential therapeutic uses.

Interaction Studies

Understanding how (S)-5-Bromo-4-chloro-1H-indol-3-yl 2-aminopropanoate interacts with biological macromolecules is crucial for its application in drug development. Techniques employed in these studies include:

- Molecular Docking : To predict binding affinities with target proteins.

- Spectroscopy Methods : To analyze interactions with nucleic acids.

These studies can provide insights into the compound's therapeutic mechanisms and guide further development .

Mechanism of Action

The mechanism of action of (S)-5-Bromo-4-chloro-1H-indol-3-yl 2-aminopropanoate 2,2,2-trifluoroacetate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s halogenated indole moiety allows it to bind to active sites and modulate biological activities. The trifluoroacetate group enhances its stability and bioavailability, making it an effective agent in various biochemical assays.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Halogenated Indole Cores

Compound A : (S)-2-((5-Bromo-1H-indol-3-yl)amino)propanamide 2,2,2-trifluoroacetate

- Structure : Differs by replacing the ester linkage with an amide group.

- Molecular Weight : 282.14 (propanamide) + 114.02 (trifluoroacetate) = 396.16 g/mol .

- Reduced susceptibility to hydrolysis compared to the ester-containing target compound.

Compound B : 4-(4-Bromo-3-(4-chlorophenyl)-5-(6,6-dimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-2-yl)-1H-pyrazol-1-yl)benzenesulfonamide

Functional Group Comparisons: Trifluoroacetate Esters

Compound C : Raspberry Ketone Trifluoroacetate (4-(3-oxobutyl)phenyl 2,2,2-trifluoroacetate)

- Structure : A trifluoroacetate ester of raspberry ketone, lacking the indole core.

- Applications : Used as a chemical lure in entomology due to volatility and stability .

- Both compounds share enhanced solubility from the trifluoroacetate group, but the target compound’s indole-alanine backbone enables enzyme-specific interactions .

Biological Activity

(S)-5-Bromo-4-chloro-1H-indol-3-yl 2-aminopropanoate 2,2,2-trifluoroacetate is a complex organic compound that has garnered attention for its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and applications in research.

Chemical Structure and Properties

The compound has the following molecular formula: and a molecular weight of approximately 431.59 g/mol. Its structure combines halogenated indole and trifluoroacetate moieties, which contribute to its distinct chemical properties and biological activities .

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The halogenated indole moiety allows for effective binding to active sites on proteins, potentially modulating their activity. The trifluoroacetate group enhances the compound's stability and bioavailability, making it suitable for use in biochemical assays .

Anticancer Properties

Research indicates that compounds similar to (S)-5-Bromo-4-chloro-1H-indol-3-yl 2-aminopropanoate have shown promise in anticancer applications. For instance, indole derivatives are known to inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression . Specific studies have demonstrated that related indole compounds can target the colchicine site on tubulin, leading to effective antitumor activities .

Enzyme Inhibition

The compound acts as a probe in enzyme activity studies. Its ability to bind to specific enzymes allows researchers to investigate biochemical pathways and enzyme kinetics. This feature is particularly useful in drug discovery processes where understanding enzyme interactions is crucial for developing new therapeutics .

Case Studies

- Antitumor Activity : A study explored the effects of related indole derivatives on various cancer cell lines. The results indicated that these compounds could effectively inhibit tumor growth by inducing apoptosis through mitochondrial pathways .

- Enzyme Interaction Studies : In vitro studies have shown that (S)-5-Bromo-4-chloro-1H-indol-3-yl 2-aminopropanoate can inhibit specific enzymes involved in metabolic pathways, suggesting potential applications in metabolic disorders .

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 5-Bromo-4-chloro-1H-indole | Lacks ester and trifluoroacetate groups | Limited bioactivity compared to the target compound |

| Trifluoroacetate esters | Contains trifluoroacetate but different core structures | Varies widely; some show significant biological activity |

| Indole derivatives | Varies; often includes additional functional groups | Known for anticancer properties |

Q & A

Q. What are the recommended synthetic routes for preparing (S)-5-bromo-4-chloro-1H-indol-3-yl 2-aminopropanoate 2,2,2-trifluoroacetate?

The compound is typically synthesized via a multi-step process:

Indole core functionalization : Bromination and chlorination at the 5- and 4-positions of the indole ring using reagents like N-bromosuccinimide (NBS) or sulfuryl chloride (SO₂Cl₂) under controlled conditions .

Chiral coupling : The (S)-2-aminopropanoate moiety is introduced via a coupling reaction (e.g., Mitsunobu or peptide coupling) with a chiral auxiliary to preserve stereochemistry .

Salt formation : The trifluoroacetate counterion is added during purification, often via acid-base titration with trifluoroacetic acid (TFA) to stabilize the amine group .

Q. How is the compound characterized for purity and structural confirmation?

- HPLC-MS : To assess purity (>95%) and confirm molecular weight (396.16 g/mol for the free base; 282.14 + 114.02 g/mol for the salt) .

- NMR spectroscopy : ¹H/¹³C NMR to verify substituent positions on the indole ring (e.g., bromo and chloro signals at δ 7.2–7.8 ppm for aromatic protons) .

- Chiral analysis : Polarimetry or chiral HPLC to confirm the (S)-configuration of the 2-aminopropanoate group .

Q. What stability considerations are critical for handling this compound?

- Light and moisture sensitivity : Store at –20°C under inert gas (N₂/Ar) due to potential decomposition of the trifluoroacetate salt and halogenated indole core .

- pH-dependent degradation : Avoid prolonged exposure to basic conditions (>pH 8), which may hydrolyze the ester linkage .

Advanced Research Questions

Q. How can researchers address low yields in the final coupling step of the synthesis?

- Optimize reaction conditions : Use catalysts like HOBt/DCC for amide bond formation or adjust solvent polarity (e.g., DMF → DCM) to reduce steric hindrance .

- Protecting groups : Temporarily protect the indole NH with a Boc group to prevent side reactions during coupling .

- Monitor intermediates : Use TLC or in-situ FTIR to track reaction progress and isolate reactive intermediates .

Q. What analytical methods resolve contradictions in reported spectral data for this compound?

- Cross-validate techniques : Compare NMR data with structurally similar compounds (e.g., 3-(5-bromo-1H-indol-3-yl)-2-thioxopropanoic acid ).

- High-resolution MS : Rule out isotopic interference (e.g., ⁷⁹Br vs. ⁸¹Br) in mass spectra .

- X-ray crystallography : Resolve ambiguities in substituent positions if crystals are obtainable .

Q. How does the chiral (S)-configuration influence pharmacological activity in preclinical studies?

The (S)-enantiomer may exhibit enhanced binding to target receptors (e.g., serotonin or histamine receptors) due to spatial compatibility with chiral binding pockets. Comparative studies with the (R)-enantiomer are essential to validate stereospecific effects .

Q. What strategies mitigate batch-to-batch variability in enantiomeric purity?

- Chiral chromatography : Use preparative HPLC with a chiral stationary phase (e.g., cellulose-based columns) .

- Asymmetric synthesis : Employ enantioselective catalysts (e.g., Jacobsen’s catalyst) during the aminopropanoate coupling step .

Q. How can researchers investigate degradation pathways under physiological conditions?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.